2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(pyridin-2-ylmethyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonylation: The attachment of a benzenesulfonyl group to the brominated aniline.
Acylation: The formation of the acetamide linkage with the pyridin-2-ylmethyl group.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of the bromine atom, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Palladium Catalysts: For coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study the interactions of aromatic and heterocyclic compounds with biological targets.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound’s aromatic and heterocyclic structures allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-(benzenesulfonyl)acetamide: A simpler analog that lacks the bromine and pyridin-2-ylmethyl groups.
N-(pyridin-2-ylmethyl)acetamide: Another analog that lacks the benzenesulfonyl and bromine groups.
Uniqueness
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(pyridin-2-ylmethyl)acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S/c21-16-7-6-9-18(13-16)24(28(26,27)19-10-2-1-3-11-19)15-20(25)23-14-17-8-4-5-12-22-17/h1-13H,14-15H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNXVLOFTVMHGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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